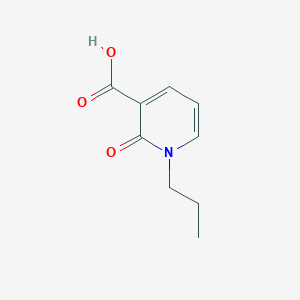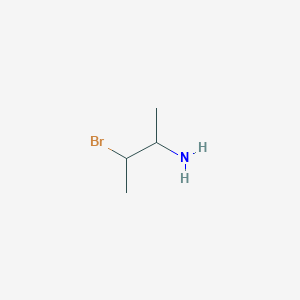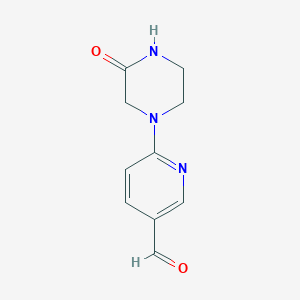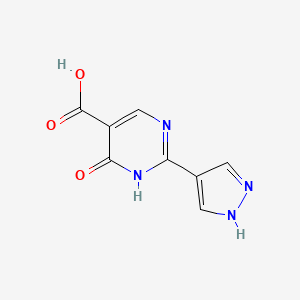
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol typically involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. One common method includes the use of lithium aluminum hydride in tetrahydrofuran at room temperature, followed by the addition of water and sodium sulfate to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Further reduction can modify the imidazole ring or other functional groups.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of amino-imidazole derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme function and inhibition.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action for 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological roles.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to reduce stomach acid.
Uniqueness
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole-containing compounds.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-amino-2-methyl-1-(1-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-11(2)5-10-7/h4-6,8,12H,3,9H2,1-2H3 |
Clave InChI |
VGJGICVHDBIRNB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=CN(C=N1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)

![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)


![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)

![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)





